molecular formula C31H34O4P2 B1595009 1,3-Bis(di(orthomethoxyphenyl)phosphino)propane CAS No. 116163-96-3

1,3-Bis(di(orthomethoxyphenyl)phosphino)propane

Cat. No.: B1595009
CAS No.: 116163-96-3
M. Wt: 532.5 g/mol
InChI Key: SXXPTCXIFIOPQF-UHFFFAOYSA-N
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Description

1,3-Bis(di(orthomethoxyphenyl)phosphino)propane is an organophosphorus compound that belongs to the class of diphosphine ligands. It is characterized by the presence of two phosphine groups attached to a propane backbone, with each phosphine group further substituted with two orthomethoxyphenyl groups. This compound is used extensively in coordination chemistry and homogeneous catalysis due to its ability to form stable complexes with transition metals.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(di(orthomethoxyphenyl)phosphino)propane can be synthesized through a multi-step process involving the reaction of orthomethoxyphenylphosphine with 1,3-dibromopropane. The general synthetic route is as follows:

  • Preparation of Orthomethoxyphenylphosphine

    • Orthomethoxyphenylphosphine is prepared by reacting orthomethoxyphenylmagnesium bromide with phosphorus trichloride.
    • Reaction conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at low temperatures to prevent the decomposition of the Grignard reagent.
  • Formation of this compound

    • Orthomethoxyphenylphosphine is then reacted with 1,3-dibromopropane to form the desired diphosphine ligand.
    • Reaction conditions: The reaction is usually conducted in an organic solvent, such as tetrahydrofuran (THF), at elevated temperatures to facilitate the coupling reaction.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(di(orthomethoxyphenyl)phosphino)propane undergoes various chemical reactions, primarily involving its phosphine groups. Some of the common reactions include:

  • Coordination Reactions

    • The compound forms stable complexes with transition metals, such as palladium, nickel, and platinum. These complexes are often used as catalysts in various organic transformations.
  • Oxidation Reactions

    • The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or oxygen.
  • Substitution Reactions

    • The orthomethoxyphenyl groups can undergo substitution reactions with electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Coordination Reactions: Typically involve the use of metal salts, such as palladium chloride or nickel acetate, in organic solvents like dichloromethane or toluene.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, oxygen, and other peroxides.

    Substitution Reactions: Electrophiles like alkyl halides or acyl chlorides are commonly used.

Major Products Formed

    Coordination Reactions: Metal complexes, such as palladium(II) or nickel(II) complexes.

    Oxidation Reactions: Phosphine oxides.

    Substitution Reactions: Substituted derivatives of the original compound.

Scientific Research Applications

1,3-Bis(di(orthomethoxyphenyl)phosphino)propane has a wide range of applications in scientific research, including:

  • Chemistry

    • Used as a ligand in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, Sonogashira coupling, and Negishi coupling.
    • Employed in the synthesis of biologically active metal coordination complexes.
  • Biology

    • Utilized in the development of metal-based drugs and therapeutic agents due to its ability to form stable complexes with metals.
  • Medicine

    • Investigated for its potential use in drug delivery systems and as a component of diagnostic agents.
  • Industry

    • Applied in the production of polymers and materials with specific properties, such as enhanced stability and conductivity.

Mechanism of Action

The mechanism of action of 1,3-Bis(di(orthomethoxyphenyl)phosphino)propane primarily involves its ability to coordinate with transition metals. The phosphine groups act as electron donors, forming stable complexes with metal centers. These metal complexes can then participate in various catalytic cycles, facilitating organic transformations. The orthomethoxyphenyl groups provide steric and electronic effects that influence the reactivity and selectivity of the metal complexes.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(diphenylphosphino)propane

    • Similar structure but with phenyl groups instead of orthomethoxyphenyl groups.
    • Used in similar applications but may exhibit different reactivity and selectivity due to the absence of methoxy groups.
  • 1,4-Bis(diphenylphosphino)butane

    • Contains a butane backbone instead of propane.
    • Used as a ligand in coordination chemistry and catalysis.
  • 1,2-Bis(diphenylphosphino)ethane

    • Contains an ethane backbone instead of propane.
    • Commonly used in transition metal-catalyzed reactions.

Uniqueness

1,3-Bis(di(orthomethoxyphenyl)phosphino)propane is unique due to the presence of orthomethoxyphenyl groups, which provide additional steric and electronic effects. These effects can influence the reactivity, selectivity, and stability of the metal complexes formed with this ligand, making it a valuable compound in various catalytic and coordination chemistry applications.

Properties

IUPAC Name

3-bis(2-methoxyphenyl)phosphanylpropyl-bis(2-methoxyphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34O4P2/c1-32-24-14-5-9-18-28(24)36(29-19-10-6-15-25(29)33-2)22-13-23-37(30-20-11-7-16-26(30)34-3)31-21-12-8-17-27(31)35-4/h5-12,14-21H,13,22-23H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXPTCXIFIOPQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1P(CCCP(C2=CC=CC=C2OC)C3=CC=CC=C3OC)C4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34O4P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7073806
Record name Phosphine, 1,3-propanediylbis[bis(2-methoxyphenyl)-
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Molecular Weight

532.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116163-96-3
Record name 1,1′-(1,3-Propanediyl)bis[1,1-bis(2-methoxyphenyl)phosphine]
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Bis(di(orthomethoxyphenyl)phosphino)propane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphine, 1,3-propanediylbis[bis(2-methoxyphenyl)-
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Record name P,P,P',P'-tetrakis-(o-methoxyphenyl)propane-1,3-diphosphine
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Record name 1,3-BIS(BIS(2-METHOXYPHENYL)PHOSPHINO)PROPANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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